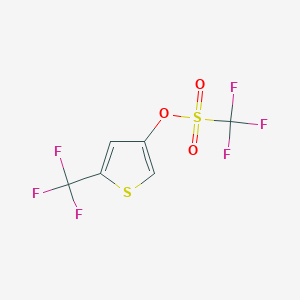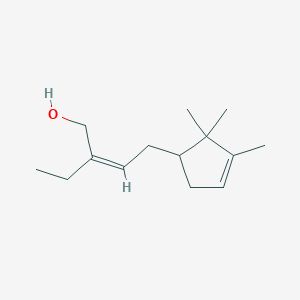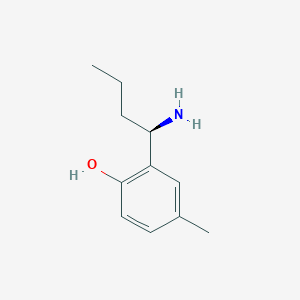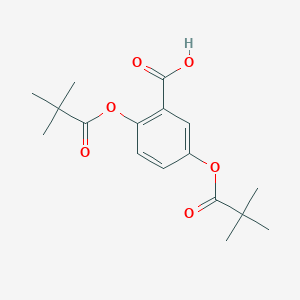
2,5-Bis(pivaloyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(pivaloyloxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two pivaloyloxy groups attached to the benzene ring at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pivaloyloxy)benzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with pivalic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
2,5-Dihydroxybenzoic acid+Pivalic anhydride→2,5-Bis(pivaloyloxy)benzoic acid+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(pivaloyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,5-dihydroxybenzoic acid and pivalic acid.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Hydrolysis: 2,5-Dihydroxybenzoic acid and pivalic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2,5-Bis(pivaloyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ester bonds.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(pivaloyloxy)benzoic acid involves the hydrolysis of the ester bonds to release 2,5-dihydroxybenzoic acid and pivalic acid. The released 2,5-dihydroxybenzoic acid can then interact with various molecular targets and pathways, exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,5-Dihydroxybenzoic acid: The parent compound from which 2,5-Bis(pivaloyloxy)benzoic acid is derived.
Pivalic acid: A component of the ester bonds in this compound.
Other substituted benzoic acids: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness: this compound is unique due to the presence of two pivaloyloxy groups, which impart specific chemical properties and potential applications. The compound’s ability to undergo hydrolysis and release active components makes it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C17H22O6 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2,5-bis(2,2-dimethylpropanoyloxy)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-16(2,3)14(20)22-10-7-8-12(11(9-10)13(18)19)23-15(21)17(4,5)6/h7-9H,1-6H3,(H,18,19) |
Clé InChI |
QNUMXXCGIQLFRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)OC(=O)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


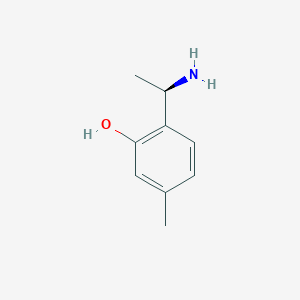
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)
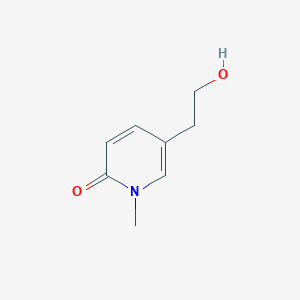

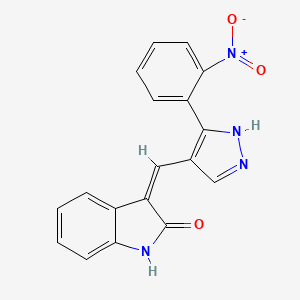
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
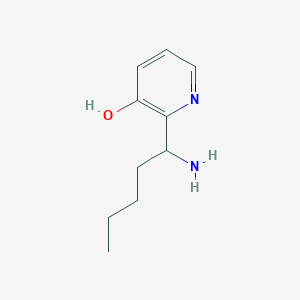

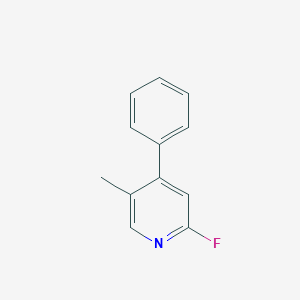
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
